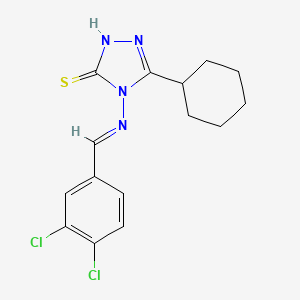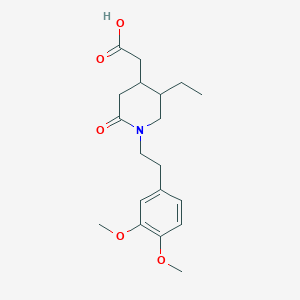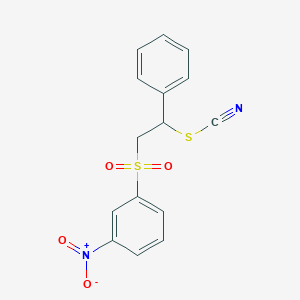![molecular formula C21H16BrN3O3 B11977615 ({4-[(E)-(4-Bromobenzoyl)diazenyl]anilino}oxy)(4-methylphenyl)methanone CAS No. 6938-74-5](/img/structure/B11977615.png)
({4-[(E)-(4-Bromobenzoyl)diazenyl]anilino}oxy)(4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N’-(4-{[(4-methylbenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide is a complex organic compound with the molecular formula C21H16BrN3O3 and a molecular weight of 438.284 g/mol This compound is notable for its unique structure, which includes a bromine atom, a benzohydrazide moiety, and a cyclohexadienylidene group
Méthodes De Préparation
The synthesis of 4-bromo-N’-(4-{[(4-methylbenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 4-methylbenzoyl chloride: This is achieved by reacting 4-methylbenzoic acid with thionyl chloride under reflux conditions.
Preparation of the oxime: The 4-methylbenzoyl chloride is then reacted with hydroxylamine hydrochloride to form the corresponding oxime.
Cyclohexadienylidene intermediate: The oxime is then reacted with a cyclohexadienylidene precursor under acidic conditions to form the cyclohexadienylidene intermediate.
Final coupling: The intermediate is then coupled with 4-bromobenzohydrazide under basic conditions to yield the final product.
Analyse Des Réactions Chimiques
4-bromo-N’-(4-{[(4-methylbenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Applications De Recherche Scientifique
4-bromo-N’-(4-{[(4-methylbenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4-bromo-N’-(4-{[(4-methylbenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparaison Avec Des Composés Similaires
4-bromo-N’-(4-{[(4-methylbenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide can be compared with other similar compounds, such as:
4-bromo-N’-(4-{[(4-chlorobenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide: This compound has a similar structure but with a chlorine atom instead of a methyl group.
4-bromo-N’-(4-{[(4-fluorobenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide: This compound has a fluorine atom instead of a methyl group.
4-bromo-N’-(4-{[(4-nitrobenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide: This compound has a nitro group instead of a methyl group.
These similar compounds highlight the uniqueness of 4-bromo-N’-(4-{[(4-methylbenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide, particularly in terms of its potential biological activities and applications in scientific research.
Propriétés
Numéro CAS |
6938-74-5 |
|---|---|
Formule moléculaire |
C21H16BrN3O3 |
Poids moléculaire |
438.3 g/mol |
Nom IUPAC |
[4-[(4-bromobenzoyl)diazenyl]anilino] 4-methylbenzoate |
InChI |
InChI=1S/C21H16BrN3O3/c1-14-2-4-16(5-3-14)21(27)28-25-19-12-10-18(11-13-19)23-24-20(26)15-6-8-17(22)9-7-15/h2-13,25H,1H3 |
Clé InChI |
MDFKTTYVTGWBRX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)ONC2=CC=C(C=C2)N=NC(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11977534.png)

![1-(2,5-Dimethylanilino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11977549.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11977558.png)
![N'~1~,N'~6~-bis[(E)-(4-chlorophenyl)methylidene]hexanedihydrazide](/img/structure/B11977573.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11977578.png)
![5-cyclohexyl-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11977585.png)
![(5Z)-3-(3-methoxypropyl)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977591.png)
![Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11977596.png)


![Ethyl 3-(4-methylphenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11977619.png)
